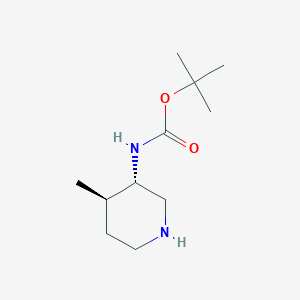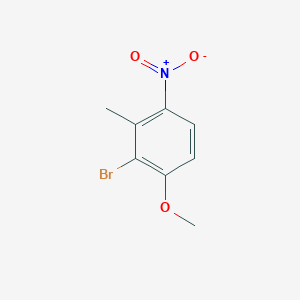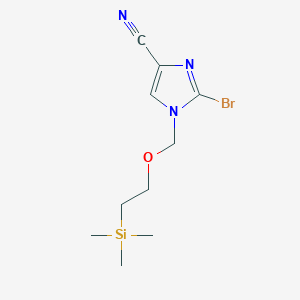
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a trimethylsilyl group, a bromo substituent, and a carbonitrile group attached to an imidazole ring
Preparation Methods
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of an imidazole derivative with a trimethylsilyl group, followed by bromination and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or other functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or vinyl group
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotection, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely, but typically include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar compounds to 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile include other imidazole derivatives with different substituents. For example:
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used in esterification reactions and as a protecting group.
2-(Trimethylsilyl)ethanol: Utilized in the synthesis of various organic compounds and as a reagent in organic reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-7-9(6-12)13-10(14)11/h7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFZSWZSHTGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
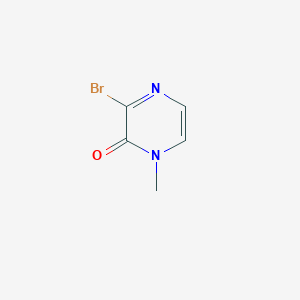

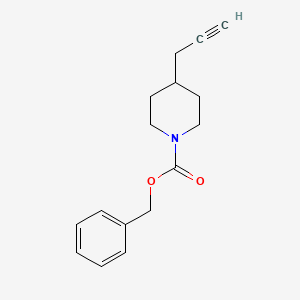
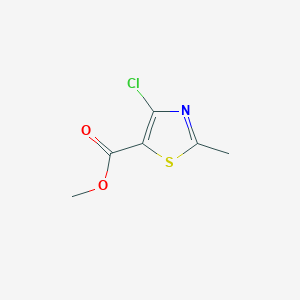





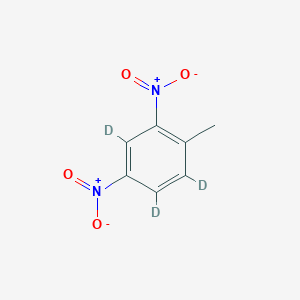
![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
